molecular formula C12H11NO5S B15336723 Methyl 5-(4-(methylsulfonyl)phenyl)isoxazole-3-carboxylate

Methyl 5-(4-(methylsulfonyl)phenyl)isoxazole-3-carboxylate

Cat. No.: B15336723
M. Wt: 281.29 g/mol
InChI Key: ZEFYAIFQTRTWTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-(4-(methylsulfonyl)phenyl)isoxazole-3-carboxylate is a chemical compound belonging to the isoxazole family, which is known for its diverse biological activities and applications in medicinal chemistry Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-(4-(methylsulfonyl)phenyl)isoxazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-(methylsulfonyl)benzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This intermediate is then subjected to cyclization under acidic or basic conditions to yield the desired isoxazole compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts such as copper (I) or ruthenium (II) may be employed to facilitate the cycloaddition reactions .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-(4-(methylsulfonyl)phenyl)isoxazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorinating agents under acidic conditions.

Major Products Formed:

Scientific Research Applications

Methyl 5-(4-(methylsulfonyl)phenyl)isoxazole-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 5-(4-(methylsulfonyl)phenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

  • Methyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate
  • Methyl 5-(4-chlorophenyl)isoxazole-3-carboxylate
  • Methyl 5-(4-nitrophenyl)isoxazole-3-carboxylate

Comparison: Methyl 5-(4-(methylsulfonyl)phenyl)isoxazole-3-carboxylate is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit enhanced solubility, stability, and biological activity, making it a valuable candidate for various applications .

Properties

IUPAC Name

methyl 5-(4-methylsulfonylphenyl)-1,2-oxazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO5S/c1-17-12(14)10-7-11(18-13-10)8-3-5-9(6-4-8)19(2,15)16/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEFYAIFQTRTWTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NOC(=C1)C2=CC=C(C=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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